molecular formula C15H11FO2 B14208009 1-(3-Fluorophenyl)-3-phenylpropane-1,3-dione CAS No. 918404-35-0

1-(3-Fluorophenyl)-3-phenylpropane-1,3-dione

Cat. No.: B14208009
CAS No.: 918404-35-0
M. Wt: 242.24 g/mol
InChI Key: IDFAUOWVKQMQSN-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-phenylpropane-1,3-dione is an organic compound characterized by the presence of a fluorine atom on the phenyl ring and a diketone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-3-phenylpropane-1,3-dione typically involves the reaction of 3-fluorobenzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired diketone.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The diketone can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction of the diketone can yield corresponding alcohols using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)-3-phenylpropane-1,3-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-phenylpropane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, influencing various biochemical pathways. For instance, it may inhibit enzyme activity by forming stable complexes with the active site, thereby modulating metabolic processes.

Comparison with Similar Compounds

    1-(3-Fluorophenyl)piperazine: Shares the fluorophenyl group but differs in its core structure, leading to distinct chemical and biological properties.

    3-(3-Fluorophenyl)-2-propenoic acid: Another fluorophenyl derivative with different functional groups and reactivity.

Uniqueness: 1-(3-Fluorophenyl)-3-phenylpropane-1,3-dione stands out due to its diketone structure, which imparts unique reactivity and potential for diverse applications. The presence of the fluorine atom further enhances its chemical stability and biological activity, making it a valuable compound in various research domains.

Properties

CAS No.

918404-35-0

Molecular Formula

C15H11FO2

Molecular Weight

242.24 g/mol

IUPAC Name

1-(3-fluorophenyl)-3-phenylpropane-1,3-dione

InChI

InChI=1S/C15H11FO2/c16-13-8-4-7-12(9-13)15(18)10-14(17)11-5-2-1-3-6-11/h1-9H,10H2

InChI Key

IDFAUOWVKQMQSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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